3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
The compound 3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex heterocyclic molecule featuring two fused ring systems:
- A cyclopenta[g]chromen moiety, which is a bicyclic structure combining a cyclopentane ring fused with a chromene (benzopyran) system.
Properties
IUPAC Name |
11-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-23-6-2-5-21-19-7-15(12-26(21)23)11-25(14-19)13-18-10-24(28)29-22-9-17-4-1-3-16(17)8-20(18)22/h2,5-6,8-10,15,19H,1,3-4,7,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMVGDXWHFURNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CC5CC(C4)C6=CC=CC(=O)N6C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one , also known by its CAS number 919718-96-0 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
The molecular formula of the compound is with a molecular weight of approximately 411.4 g/mol . Its structure incorporates a fused bicyclic system that is characteristic of many biologically active compounds.
1. Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing fused heterocyclic systems have shown promise as topoisomerase inhibitors , which are critical in cancer therapy due to their role in DNA replication and repair . The target mechanism involves inducing apoptosis in cancer cells through various pathways including the activation of p53 and downregulation of cyclin D1 levels .
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It is suggested that similar compounds can inhibit the NF-kB pathway, which is pivotal in mediating inflammatory responses. For example, certain derivatives have demonstrated the ability to block IκB degradation and prevent p65 nuclear translocation . This suggests potential therapeutic applications in treating inflammatory diseases.
3. Antimicrobial Activity
Fused cyclic compounds are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds similar to it have been shown to inhibit enzymes involved in critical cellular processes.
- Modulation of Gene Expression : The ability to influence gene expression related to apoptosis and inflammation pathways.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leading to reduced proliferation.
Scientific Research Applications
The compound “3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one” presents a unique structure with potential applications across various scientific fields. This article examines its synthesis, biological activities, and potential applications in medicinal chemistry and pharmacology.
Structure
The compound consists of a complex arrangement of fused rings, including a cyclopenta[g]chromene moiety and a pyrido[1,2-a][1,5]diazocin core. Its molecular formula is , and it has a molecular weight of approximately 482.56 g/mol. The compound's intricate structure suggests significant potential for interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of chromene have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The potential of the target compound as an anticancer agent warrants further investigation.
Anti-inflammatory Properties
Compounds containing the chromene structure are often associated with anti-inflammatory activities. In silico studies suggest that such compounds can act as inhibitors of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This presents an opportunity to explore the target compound's efficacy in treating inflammatory conditions.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research on related compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study investigating chromene derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Further exploration of the target compound could reveal similar or enhanced activity against various cancer types.
Case Study 2: Anti-inflammatory Mechanism
In a molecular docking study, a related chromene derivative was found to effectively bind to 5-lipoxygenase, suggesting its potential as an anti-inflammatory agent. The target compound’s structural features may enhance its binding affinity and specificity towards inflammatory mediators.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Observations:
Substituent Diversity: The target compound’s cyclopenta[g]chromen group distinguishes it from analogs with simpler aryl substituents (e.g., nitrophenyl, bromophenyl) . Chromen derivatives are associated with antioxidant and anticancer activities, as seen in ferroptosis-inducing compounds . The methanopyrido[diazocin] core is structurally analogous to the tetrahydroimidazo[1,2-a]pyridine systems in –7, which are often synthesized via one-pot reactions for efficiency .
Thermal Stability :
Table 2: Analytical Techniques Applied to Analogous Compounds
| Compound | Techniques Used | Key Findings |
|---|---|---|
| –7 | ¹H/¹³C NMR, IR, HRMS | Confirmed substituent positions and purity |
| Stereochemical specification | Highlighted chiral centers |
Limitations :
- No direct data on the target compound’s solubility, toxicity, or mechanism of action.
- Further synthesis and crystallographic studies (using tools like SHELX ) are needed to confirm its structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
